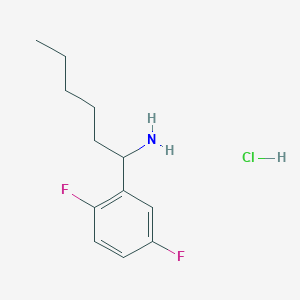

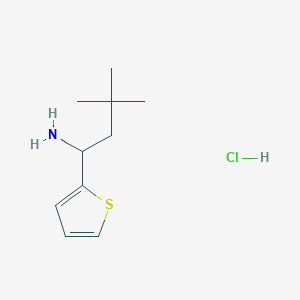

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Overview

Description

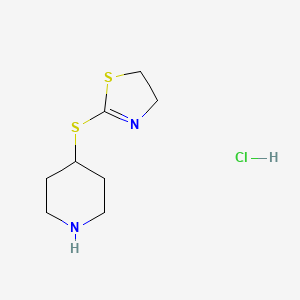

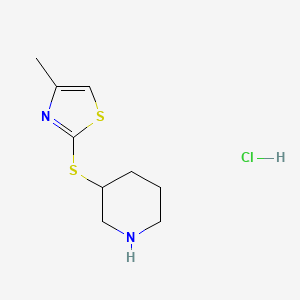

“3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H18ClNS and a molecular weight of 219.77 . It’s a research-use-only compound .

Synthesis Analysis

Thiophene derivatives, such as “3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride”, are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .

Molecular Structure Analysis

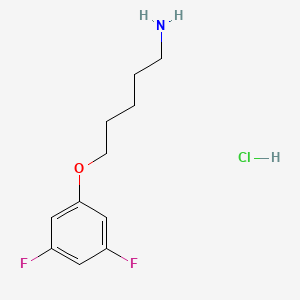

The molecular structure of “3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride” consists of a thiophene ring attached to a butan-1-amine chain with two methyl groups at the third carbon .

Scientific Research Applications

Synthesis and Structural Diversity

The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a closely related chemical, serves as a versatile starting material in various alkylation and ring closure reactions. It has been utilized to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. This diversity underscores its potential for creating novel compounds with potential applications in various fields, including materials science and pharmacology (Roman, 2013).

Biological Activity

Another study focused on novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives synthesized for their potential anti-diabetic and anti-inflammatory activities. These compounds, prepared through condensation reactions and characterized by various spectroscopic techniques, showed significant reductions in blood glucose levels and inflammation in experimental models, highlighting their potential as therapeutic agents (Gopi & Dhanaraju, 2018).

Material Science Applications

A centrosymmetric polymer precursor, closely resembling the target compound in structure, was synthesized and used to construct electrochromic devices through copolymerization with EDOT. This process yielded devices capable of displaying eight different colors, indicating the potential of such compounds in developing advanced materials for electronic and optical applications. The copolymerization not only expanded the color scheme but also enhanced the materials' redox stability and switching times, essential attributes for practical applications in smart materials and structures (Yagmur, Ak, & Bayrakçeken, 2013).

Chemical Synthesis

Further research demonstrated the utility of related compounds in the synthesis of conjugated dienes from aromatic, five-membered heterocycles. This process involved reactions with various magnesium bromides in the presence of nickel dichloride, showcasing the compound's role in synthesizing complex organic structures potentially valuable in chemical manufacturing and pharmaceutical synthesis (Wenkert, Leftin, & Michelotti, 1984).

properties

IUPAC Name |

3,3-dimethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS.ClH/c1-10(2,3)7-8(11)9-5-4-6-12-9;/h4-6,8H,7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIONOPQBGCZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.